molecular formula C19H14N4O2S B2557127 N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide CAS No. 1706120-93-5

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide

Cat. No. B2557127
CAS RN: 1706120-93-5
M. Wt: 362.41
InChI Key: XSJGERMNHSTKMG-UHFFFAOYSA-N
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Description

“N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide” is a compound that has been studied for its fungicidal activity . It is a derivative of N-(thiophen-2-yl) nicotinamide, which was designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .


Synthesis Analysis

The compound was synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The structures of the target compounds were identified through 1H NMR, 13C NMR, and HRMS spectra .


Molecular Structure Analysis

The molecular structure of the compound was identified through 1H NMR, 13C NMR, and HRMS spectra .


Chemical Reactions Analysis

The compound was synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The substituted nicotinic acid was acyl chlorinated with oxalyl chloride to obtain acyl chloride. The substituted thiophen-2-amine was converted into the desired N-(thiophen-2-yl) nicotinamide derivatives through acylation with the obtained acyl chloride under basic conditions .

Scientific Research Applications

Fungicidal Activity

This compound has been found to have significant fungicidal activity . A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized, and their in vivo bioassay results against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse indicated that some compounds exhibited excellent fungicidal activities .

Pesticide Research

The compound is a significant lead compound that can be used for further structural optimization in pesticide research . It has been used in the Innovation Center of Pesticide Research, Department of Applied Chemistry, College of Science, China Agricultural University .

Anti-inflammatory Properties

Thiophene nucleus containing compounds show various activities like anti-inflammatory properties . For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .

Anti-psychotic Properties

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects, including anti-psychotic properties .

Anti-arrhythmic Properties

Thiophene-based compounds have been reported to possess anti-arrhythmic properties . This makes them a potential class of biologically active compounds for the treatment of arrhythmias .

Anti-anxiety Properties

Thiophene-based compounds have been reported to possess anti-anxiety properties . This makes them a potential class of biologically active compounds for the treatment of anxiety disorders .

Anti-fungal Properties

Thiophene-based compounds have been reported to possess anti-fungal properties . This makes them a potential class of biologically active compounds for the treatment of fungal infections .

Antioxidant Properties

Thiophene-based compounds have been reported to possess antioxidant properties . This makes them a potential class of biologically active compounds for the treatment of conditions related to oxidative stress .

Mechanism of Action

The compound has been studied for its fungicidal activity. The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse indicated that the compound exhibited excellent fungicidal activities .

Future Directions

N-(thiophen-2-yl) nicotinamide derivatives are significant lead compounds that can be used for further structural optimization . The compound is also a promising fungicide candidate against CDM that can be used for further development .

properties

IUPAC Name

N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c24-19(14-6-3-9-20-12-14)21-15-7-2-1-5-13(15)11-17-22-18(23-25-17)16-8-4-10-26-16/h1-10,12H,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJGERMNHSTKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide

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